![molecular formula C20H19NO3 B11595324 (1E,4E)-1-(1,3-benzodioxol-5-yl)-5-[4-(dimethylamino)phenyl]penta-1,4-dien-3-one](/img/structure/B11595324.png)
(1E,4E)-1-(1,3-benzodioxol-5-yl)-5-[4-(dimethylamino)phenyl]penta-1,4-dien-3-one
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Overview
Description
(1E,4E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[4-(DIMETHYLAMINO)PHENYL]PENTA-1,4-DIEN-3-ONE: is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a dimethylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[4-(DIMETHYLAMINO)PHENYL]PENTA-1,4-DIEN-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the penta-1,4-dien-3-one structure.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[4-(DIMETHYLAMINO)PHENYL]PENTA-1,4-DIEN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E,4E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[4-(DIMETHYLAMINO)PHENYL]PENTA-1,4-DIEN-3-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Researchers are investigating its potential as an inhibitor or activator of specific biological pathways.
Medicine
In the field of medicine, (1E,4E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[4-(DIMETHYLAMINO)PHENYL]PENTA-1,4-DIEN-3-ONE is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
Industrially, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications in the production of high-performance materials.
Mechanism of Action
The mechanism of action of (1E,4E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[4-(DIMETHYLAMINO)PHENYL]PENTA-1,4-DIEN-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in the manufacture of flexible plastic articles.
Methylaervine: Exhibits antifungal activity and targets multiple pathways in Candida albicans.
Uniqueness
What sets (1E,4E)-1-(2H-1,3-BENZODIOXOL-5-YL)-5-[4-(DIMETHYLAMINO)PHENYL]PENTA-1,4-DIEN-3-ONE apart from similar compounds is its unique combination of a benzodioxole ring and a dimethylamino phenyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H19NO3 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(1E,4E)-1-(1,3-benzodioxol-5-yl)-5-[4-(dimethylamino)phenyl]penta-1,4-dien-3-one |
InChI |
InChI=1S/C20H19NO3/c1-21(2)17-8-3-15(4-9-17)5-10-18(22)11-6-16-7-12-19-20(13-16)24-14-23-19/h3-13H,14H2,1-2H3/b10-5+,11-6+ |
InChI Key |
UFRAKPVLGLVRJT-YOYBCKCWSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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